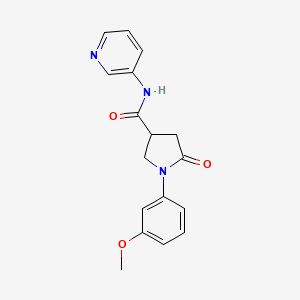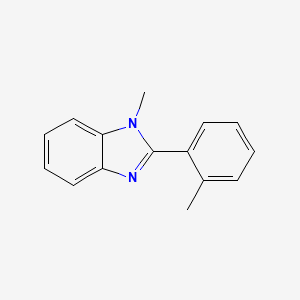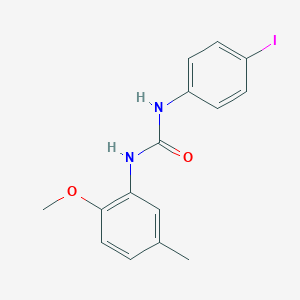![molecular formula C16H24N2O3 B4576738 4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4576738.png)
4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide
Overview
Description
4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as MMMPB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential in treating various diseases and disorders.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Research has led to the synthesis of novel heterocyclic compounds derived from 4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide, demonstrating significant analgesic and anti-inflammatory activities. These compounds have been explored for their potential as COX-2 inhibitors, showcasing their relevance in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Gastrokinetic Activity
Another area of application involves the synthesis of benzamide derivatives, including structures related to this compound, to evaluate their gastrokinetic activities. These compounds have shown potent effects on gastric emptying, indicating their potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).
Antimicrobial Activities
The compound has also been a precursor in synthesizing new 1,2,4-triazole derivatives with antimicrobial properties. Some synthesized compounds have exhibited good or moderate activities against various microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bektaş et al., 2010).
Photoinitiation in UV-curable Coatings
In materials science, derivatives of this compound have been studied for their photoinitiation properties in ultraviolet-curable coatings. This research indicates potential applications in developing new materials for coatings and adhesives (Angiolini et al., 1997).
Biodegradable Polyesteramides
Furthermore, the synthesis of biodegradable polyesteramides with pendant functional groups has been explored, utilizing morpholine derivatives. These materials hold promise for various applications in biodegradable plastics and environmentally friendly materials (Veld et al., 1992).
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-12-14(4-5-15(13)20-2)16(19)17-6-3-7-18-8-10-21-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDSQYUCKIUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4576656.png)
![N-[2-(tert-butylthio)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4576665.png)

![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4576677.png)
![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4576685.png)


![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4576703.png)
![4-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4576722.png)



![N-{3-allyl-2-[(3-chlorophenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}benzamide](/img/structure/B4576768.png)

